In Vivo Anxiolytic-Like Efficacy: α-Helical CRF(9-41) Reduces oCRF-Induced Anxiety in Elevated Plus-Maze Whereas Astressin Fails Despite Higher In Vitro Potency
In a direct head-to-head behavioral study using the elevated plus-maze anxiety model, α-helical CRF(9-41) (α-helCRF) produced a statistically significant reduction in oCRF-induced anxiety-like behavior following intracerebroventricular (i.c.v.) injection. In contrast, astressin, a peptidic CRF antagonist with higher in vitro functional antagonism at CRF receptors, failed to produce any detectable anxiolytic-like effect in the same paradigm [1]. This dissociation between in vitro receptor binding/functional potency and in vivo behavioral efficacy is further supported by astressin's inability to block CRF-induced locomotor activity, a behavioral endpoint that α-helical CRF(9-41) and D-PheCRF(12-41) both effectively antagonize [2].
| Evidence Dimension | Anxiolytic-like behavioral efficacy in elevated plus-maze |
|---|---|
| Target Compound Data | Significant reduction in oCRF-induced anxiety-like behavior |
| Comparator Or Baseline | Astressin: No significant effect on oCRF-induced anxiety-like behavior |
| Quantified Difference | Qualitative difference: α-helical CRF(9-41) = effective; astressin = ineffective |
| Conditions | Elevated plus-maze test in rats; i.c.v. administration of antagonists with oCRF challenge |
Why This Matters
This demonstrates that α-helical CRF(9-41) possesses in vivo behavioral activity that is not predicted by in vitro potency metrics, making it uniquely suitable for CNS behavioral studies where astressin would be a non-functional choice.
- [1] Brauns O, Liepold T, Radulovic J, Spiess J. Pharmacological and chemical properties of astressin, antisauvagine-30 and alpha-helCRF: significance for behavioral experiments. Neuropharmacology. 2001 Sep;41(4):507-16. doi: 10.1016/s0028-3908(01)00094-6. PMID: 11543771. View Source
- [2] Spina MG, Basso AM, Zorrilla EP, Heyser CJ, Rivier J, Vale W, Merlo-Pich E, Koob GF. Behavioral effects of central administration of the novel CRF antagonist astressin in rats. Neuropsychopharmacology. 2000 Mar;22(3):230-9. doi: 10.1016/S0893-133X(99)00108-6. PMID: 10693151. View Source
